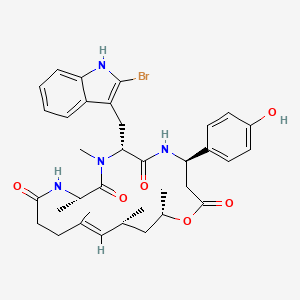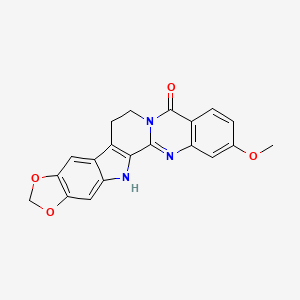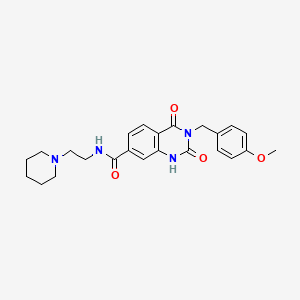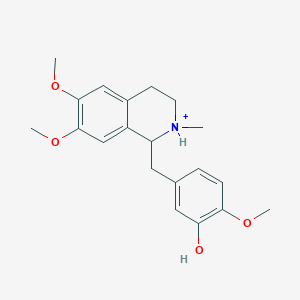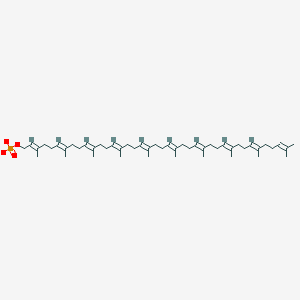
Decaprenol phosphate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decaprenol phosphate(2-) is dianion of decaprenol phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of a decaprenol phosphate.
Applications De Recherche Scientifique
Biosynthesis in Mycobacteria
Decaprenyl-phospho-arabinose (DPA) and its precursor, decaprenyl-phospho-ribose, are crucial in the biosynthesis of mycobacterial cell-wall components. These components are significant in the synthesis of arabinogalactan and lipoarabinomannan polysaccharides of mycobacteria, making DPA an essential element in antimycobacterial therapy. Studies have focused on understanding the detailed biosynthetic pathways and identifying potential inhibitors for antituberculosis drugs (Wolucka, 2008).
Stereoselective Synthesis for Mycobacterial Studies
A stereoselective synthetic scheme for DPA was developed to facilitate the study of the major polysaccharides from the mycobacterial cell wall. This synthetic approach is critical in understanding mycobacterial biosynthesis and developing targeted therapies (Liav et al., 2006).
Role in Nanostructured Calcium Phosphates
DPA plays a role in the synthesis of nanostructured calcium phosphates (NCaPs), which have high biocompatibility and are used as nanocarriers for drug, gene, and protein delivery. The unique properties of DPA contribute to controlling the structure and surface properties of NCaPs, highlighting its potential in nanomedicine and tissue engineering (Qi et al., 2019).
Chemical Synthesis and Biomedical Applications
The chemical synthesis of DPA and related compounds is of interest due to their applications in biomedical fields. These applications include potential use in diagnostic and therapeutic agents, especially in relation to mycobacterial diseases and nanomedicine (Fei, 2005).
Role in Arabinan Biosynthesis
DPA is central to the biosynthesis of the arabinan domains of mycobacterial cell walls. Understanding the enzymatic processes involved in DPA synthesis can lead to the development of new tuberculosis drugs, given its essential role in mycobacterial growth (Huang et al., 2005).
Propriétés
Nom du produit |
Decaprenol phosphate(2-) |
|---|---|
Formule moléculaire |
C50H81O4P-2 |
Poids moléculaire |
777.1 g/mol |
Nom IUPAC |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] phosphate |
InChI |
InChI=1S/C50H83O4P/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-54-55(51,52)53/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H2,51,52,53)/p-2/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+ |
Clé InChI |
XBEJBEIXLWRYBT-CMVHWAPMSA-L |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



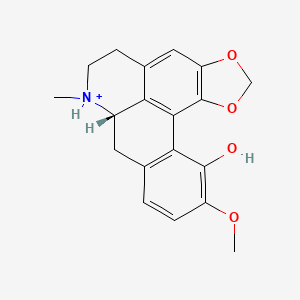
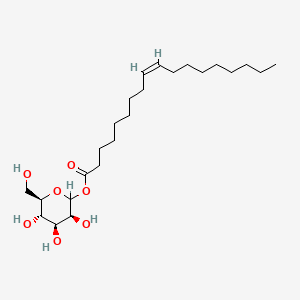
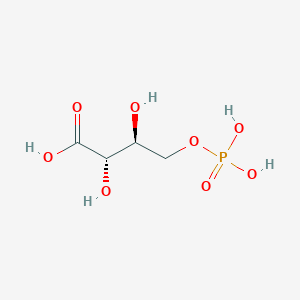

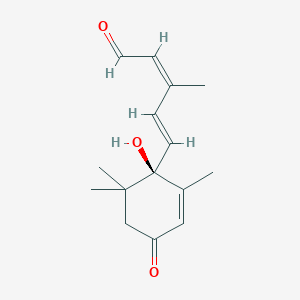
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride](/img/structure/B1262547.png)
